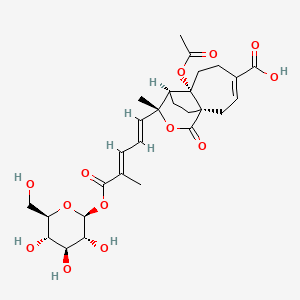
DMT-2'-O-Methylguanosine phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMT-2’-O-Methylguanosine phosphoramidite is a chemical compound used primarily in the synthesis of oligonucleotides. It is a modified nucleoside phosphoramidite, where the guanosine base is protected by a dimethoxytrityl (DMT) group at the 5’ position and a methyl group at the 2’ position. This modification enhances the stability and hybridization properties of the resulting oligonucleotides, making it a valuable tool in molecular biology and synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’-O-Methylguanosine phosphoramidite typically involves several key steps:
Protection of the Guanosine Base: The guanosine base is first protected at the 5’ hydroxyl group with a dimethoxytrityl (DMT) group. This is achieved using dimethoxytrityl chloride in the presence of a base such as pyridine.
Methylation at the 2’ Position: The 2’ hydroxyl group of the guanosine is methylated using methyl iodide in the presence of a strong base like sodium hydride.
Phosphitylation: The final step involves the introduction of the phosphoramidite group at the 3’ position. This is done using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base such as diisopropylethylamine.
Industrial Production Methods
Industrial production of DMT-2’-O-Methylguanosine phosphoramidite follows similar synthetic routes but is scaled up using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process involves rigorous purification steps, including column chromatography and crystallization, to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
DMT-2’-O-Methylguanosine phosphoramidite undergoes several types of chemical reactions:
Substitution Reactions: The phosphoramidite group can be substituted with various nucleophiles to form phosphodiester bonds during oligonucleotide synthesis.
Deprotection Reactions: The DMT group is removed under acidic conditions, typically using trichloroacetic acid, to expose the 5’ hydroxyl group for further reactions.
Oxidation Reactions: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester using iodine in the presence of water.
Common Reagents and Conditions
Dimethoxytrityl Chloride: Used for protecting the 5’ hydroxyl group.
Methyl Iodide: Used for methylation at the 2’ position.
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: Used for introducing the phosphoramidite group.
Trichloroacetic Acid: Used for deprotection of the DMT group.
Iodine: Used for oxidation of the phosphite triester intermediate.
Major Products Formed
The major products formed from these reactions include the protected and methylated guanosine intermediates, and the final DMT-2’-O-Methylguanosine phosphoramidite.
Aplicaciones Científicas De Investigación
DMT-2’-O-Methylguanosine phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Employed in the development of antisense oligonucleotides, siRNA, and other nucleic acid-based therapeutics.
Medicine: Utilized in the design of diagnostic probes and therapeutic agents targeting specific genetic sequences.
Industry: Applied in the production of nucleic acid-based materials for biotechnology and pharmaceutical industries.
Mecanismo De Acción
The mechanism of action of DMT-2’-O-Methylguanosine phosphoramidite involves its incorporation into oligonucleotides during automated DNA synthesis. The DMT group protects the 5’ hydroxyl group, preventing unwanted side reactions. The methyl group at the 2’ position enhances the stability and hybridization properties of the oligonucleotides by increasing resistance to nucleases and improving binding affinity to complementary DNA or RNA sequences.
Comparación Con Compuestos Similares
Similar Compounds
- DMT-2’-O-Methyladenosine phosphoramidite
- DMT-2’-O-Methylcytidine phosphoramidite
- DMT-2’-O-Methyluridine phosphoramidite
Comparison
DMT-2’-O-Methylguanosine phosphoramidite is unique due to its guanosine base, which forms three hydrogen bonds with cytosine, providing stronger and more stable hybridization compared to adenosine, cytidine, and uridine analogs. This makes it particularly useful in applications requiring high specificity and stability, such as antisense oligonucleotides and siRNA.
Propiedades
Fórmula molecular |
C41H50N7O8P |
|---|---|
Peso molecular |
799.9 g/mol |
Nombre IUPAC |
3-[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H50N7O8P/c1-26(2)48(27(3)4)57(54-23-11-22-42)56-35-33(55-39(36(35)52-7)47-25-44-34-37(47)45-40(43)46-38(34)49)24-53-41(28-12-9-8-10-13-28,29-14-18-31(50-5)19-15-29)30-16-20-32(51-6)21-17-30/h8-10,12-21,25-27,33,35-36,39H,11,23-24H2,1-7H3,(H3,43,45,46,49)/t33-,35?,36+,39-,57?/m1/s1 |
Clave InChI |
SGQVLFVGPRISKK-OERFULFGSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C2N=C(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)

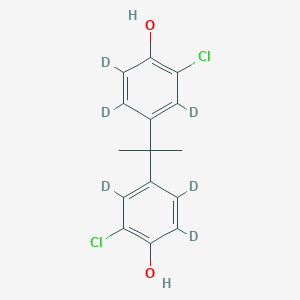
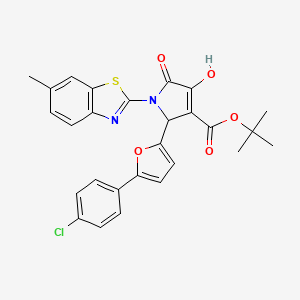
![[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B12389759.png)
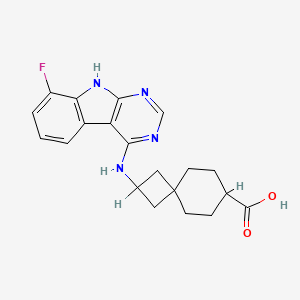
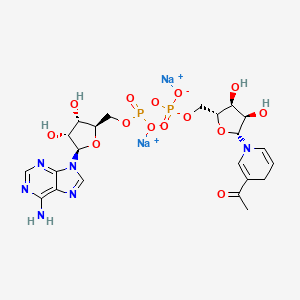
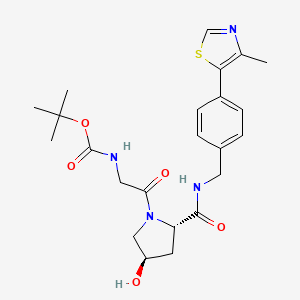
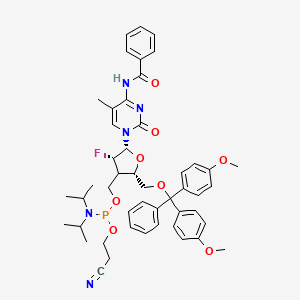
![[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B12389779.png)
